tert-Butyl 3-(5-bromo-1,3-dioxoisoindolin-2-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-bromo-1,3-dioxoisoindolin-2-yl)azetidine-1-carboxylate is a complex organic compound that features a tert-butyl ester, a brominated isoindoline dione, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-bromo-1,3-dioxoisoindolin-2-yl)azetidine-1-carboxylate typically involves the reaction of 5-bromo-2-isopropylisoindoline-1,3-dione with tert-butyl azetidine-1-carboxylate. The reaction is usually carried out in an organic solvent such as toluene, under reflux conditions . The use of catalysts like SiO2-tpy-Nb can enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(5-bromo-1,3-dioxoisoindolin-2-yl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The isoindoline dione moiety can be reduced to the corresponding diol.
Oxidation Reactions: The azetidine ring can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Substitution: Formation of substituted isoindoline derivatives.
Reduction: Formation of diol derivatives.
Oxidation: Formation of oxidized azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(5-bromo-1,3-dioxoisoindolin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of brominated isoindoline derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules .
Medicine
In medicinal chemistry, derivatives of this compound could potentially be developed as therapeutic agents. The presence of the azetidine ring and brominated isoindoline moiety suggests potential activity against certain biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-bromo-1,3-dioxoisoindolin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The brominated isoindoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-bromoazetidine-1-carboxylate: Similar structure but lacks the isoindoline dione moiety.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom and tert-butyl group but differs in the overall structure.
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Contains a bromine atom but has a different core structure.
Uniqueness
tert-Butyl 3-(5-bromo-1,3-dioxoisoindolin-2-yl)azetidine-1-carboxylate is unique due to the combination of the brominated isoindoline dione and azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-(5-bromo-1,3-dioxoisoindol-2-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4/c1-16(2,3)23-15(22)18-7-10(8-18)19-13(20)11-5-4-9(17)6-12(11)14(19)21/h4-6,10H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPWNCFMNRBFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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